molecular formula C12H11FN2 B3045489 3-Fluorobenzidine CAS No. 108543-17-5

3-Fluorobenzidine

Cat. No.: B3045489
CAS No.: 108543-17-5
M. Wt: 202.23 g/mol
InChI Key: UPJLEUXHPQVGHI-UHFFFAOYSA-N
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Description

3-Fluorobenzidine (CAS: 108543-17-5) is a halogenated derivative of benzidine (4,4'-diaminobiphenyl), where a fluorine atom is introduced at the meta position (3-position) relative to the amino group on each benzene ring . While specific structural data are absent in the provided evidence, its molecular formula can be inferred as C₁₂H₁₀F₂N₂, with a molecular weight of 220.23 g/mol (calculated based on benzidine’s base structure, C₁₂H₁₂N₂, with two hydrogens replaced by fluorine atoms). Benzidine derivatives are historically significant in dye manufacturing, though their use is restricted due to carcinogenicity concerns.

Properties

IUPAC Name

4-(4-aminophenyl)-2-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c13-11-7-9(3-6-12(11)15)8-1-4-10(14)5-2-8/h1-7H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJLEUXHPQVGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)N)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50148582
Record name (1,1'-Biphenyl)-4,4'-diamine, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50148582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108543-17-5
Record name (1,1'-Biphenyl)-4,4'-diamine, 3-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108543175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)-4,4'-diamine, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50148582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluorobenzidine can be synthesized through several methods. One common approach involves the diazotization of 3-fluoroaniline followed by reduction. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Fluorobenzidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluorobenzidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluorobenzidine involves its interaction with various molecular targets. The fluorine atom in the compound enhances its reactivity and allows it to participate in various biochemical pathways. It can act as an inhibitor or activator of enzymes, depending on the specific context. The exact pathways and targets can vary, but it often involves interactions with nucleophilic sites in proteins and other biomolecules .

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 3-Fluorobenzidine with key analogs, focusing on substituents, molecular formulas, and CAS numbers derived from and :

Compound Name CAS Number Substituent(s) Molecular Formula (Inferred) Molecular Weight (g/mol)
This compound 108543-17-5 F (3,3') C₁₂H₁₀F₂N₂ 220.23
3-Bromobenzidine 108238-11-5 Br (3,3') C₁₂H₁₀Br₂N₂ 341.94
3-Chlorobenzidine 63390-10-3 Cl (3,3') C₁₂H₁₀Cl₂N₂ 253.13
3-Methoxybenzidine 3365-87-5 OCH₃ (3,3') C₁₄H₁₆N₂O₂ 260.29
3-Nitrobenzidine 61841-39-2 NO₂ (3,3') C₁₂H₁₀N₄O₄ 290.24
4,4'-Diaminooctafluorobiphenyl 1038-66-0 F (multiple sites) C₁₂H₄F₈N₂ 320.17
3,3'-Dimethylbenzidine Dihydrofluoride Not Provided CH₃ (3,3') + 2HF C₁₄H₁₈N₂·2HF 296.30 (base + 2HF)

Key Comparative Insights

Electronic Effects
  • This could influence applications in catalysis or dye synthesis .
  • Methoxy Group (OCH₃) : The electron-donating methoxy group may enhance solubility in polar solvents and alter redox behavior, making 3-Methoxybenzidine more reactive in coupling reactions than halogenated analogs.
  • Nitro Group (NO₂): The strongly electron-withdrawing nitro group likely decreases basicity of the amino groups and increases stability toward oxidation, which may reduce carcinogenicity but also limit synthetic utility .
Physical Properties
  • Molecular Weight Trends : Halogen size directly impacts molecular weight (Br > Cl > F), affecting volatility and melting points. For instance, 3-Bromobenzidine (341.94 g/mol) is expected to have a higher melting point than this compound (220.23 g/mol).
  • Salt Forms : 3,3'-Dimethylbenzidine Dihydrofluoride (C₁₄H₁₈N₂·2HF) exemplifies how salt formation (e.g., dihydrofluoride) improves water solubility, a critical factor in industrial processing .
Toxicity and Regulatory Considerations

While explicit toxicity data are absent in the evidence, benzidine derivatives are regulated due to carcinogenic risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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